molecular formula C15H24N2O3S B2959455 N-(2-hydroxy-3-(pyrrolidin-1-yl)propyl)-N,4-dimethylbenzenesulfonamide CAS No. 1216537-38-0

N-(2-hydroxy-3-(pyrrolidin-1-yl)propyl)-N,4-dimethylbenzenesulfonamide

Cat. No. B2959455
CAS RN: 1216537-38-0
M. Wt: 312.43
InChI Key: IHUYFKIORSRPOT-UHFFFAOYSA-N
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Description

This compound is a sulfonamide derivative, which is a class of organic compounds widely used in medicinal chemistry. Sulfonamides have a variety of biological activities and are the basis for several groups of drugs, including sulfa drugs .


Molecular Structure Analysis

The molecular structure of a compound can be analyzed using various spectroscopic methods such as FTIR, UV, and NMR . These methods can provide information about the functional groups present in the molecule and their arrangement .


Chemical Reactions Analysis

The chemical reactivity of a compound can be predicted based on its molecular structure. For example, the presence of the sulfonamide group might make the compound susceptible to reactions such as hydrolysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be predicted based on its molecular structure. These properties include things like bond lengths, bond angles, HOMO and LUMO energies, and thermodynamic parameters .

Scientific Research Applications

Antiviral Activity

The indole derivatives, which include the compound , have been studied for their antiviral properties. Specifically, certain indole-based structures have shown inhibitory activity against influenza A and other viruses . The compound’s ability to bind with high affinity to multiple receptors makes it a candidate for further exploration as an antiviral agent.

Anti-inflammatory Activity

Indole derivatives are known for their anti-inflammatory potential. The structural features of the compound, such as the pyrrolidine ring, contribute to its biological activity, offering a promising avenue for the development of new anti-inflammatory drugs .

Anticancer Properties

The biological activities of indole derivatives extend to anticancer effects. The compound’s molecular framework allows it to interact with various cellular targets, which could be leveraged in designing anticancer therapies .

Antimicrobial Efficacy

Compounds with the pyrrolidine structure have shown effectiveness against a range of microbial pathogens. This includes activity against gram-negative bacteria, which suggests potential applications in treating bacterial infections .

Enzyme Inhibition

The compound’s ability to act as an enzyme inhibitor is another significant application. By affecting the activity of enzymes involved in disease processes, it can be used to develop treatments for conditions like diabetes and Alzheimer’s disease .

Neuropharmacological Effects

Indole derivatives, including the compound , have been associated with various neuropharmacological effects. This opens up research possibilities in the development of drugs for neurological disorders .

Mechanism of Action

Target of Action

It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting a potential for diverse biological activities.

Mode of Action

Related compounds such as monocarbonyl analogs of cyclic imides, n-phenylpyrrolidin-2-ones, and n-phenyldihydro-1h-pyrrol-2-ones have been shown to act as potential protoporphyrinogen oxidase (ppo) inhibitors . This suggests that N-(2-hydroxy-3-(pyrrolidin-1-yl)propyl)-N,4-dimethylbenzenesulfonamide might interact with its targets in a similar manner, leading to inhibition of certain enzymes or pathways.

Biochemical Pathways

Based on the potential ppo inhibitory activity of related compounds , it can be inferred that this compound might affect the heme biosynthesis pathway, where PPO plays a crucial role.

Result of Action

If the compound acts as a ppo inhibitor like its related compounds , it could potentially lead to the disruption of heme biosynthesis, affecting cellular functions that rely on heme-containing proteins.

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. For example, some sulfonamides are known to cause allergic reactions in some individuals .

Future Directions

The future directions for research on a compound depend on its biological activity and potential applications. For example, if this compound shows promising biological activity, it could be further optimized and developed into a drug .

properties

IUPAC Name

N-(2-hydroxy-3-pyrrolidin-1-ylpropyl)-N,4-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O3S/c1-13-5-7-15(8-6-13)21(19,20)16(2)11-14(18)12-17-9-3-4-10-17/h5-8,14,18H,3-4,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHUYFKIORSRPOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C)CC(CN2CCCC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-hydroxy-3-(pyrrolidin-1-yl)propyl)-N,4-dimethylbenzenesulfonamide

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